1-(Bromomethyl)-4-fluoronaphthalene
Overview
Description
1-(Bromomethyl)-4-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a bromomethyl group attached to the first carbon and a fluorine atom attached to the fourth carbon of the naphthalene ring
Mechanism of Action
Target of Action
Brominated compounds like “1-(Bromomethyl)-4-fluoronaphthalene” often target proteins or enzymes in biological systems. They can bind to these targets and modify their function .
Mode of Action
The bromine atom in “this compound” can form a covalent bond with an amino acid residue in the target protein, leading to a change in the protein’s function .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific targets. Brominated compounds can participate in various biochemical reactions, including substitution and elimination reactions .
Pharmacokinetics
Brominated compounds are generally lipophilic and can be absorbed through the skin, lungs, and gastrointestinal tract .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and the changes it induces in their function. These effects could range from changes in cell signaling to cytotoxic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of “this compound”. For example, the reactivity of brominated compounds can be influenced by the pH of the environment .
Biochemical Analysis
Biochemical Properties
Bromomethyl groups are known to participate in various reactions, such as electrophilic addition The bromine atom in the bromomethyl group can be highly reactive, making it a potential participant in biochemical reactions
Cellular Effects
Brominated compounds can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the bromomethyl group could interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Temporal Effects in Laboratory Settings
The temporal decay of homogeneous anisotropic turbulence has been studied in laboratory settings
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, especially in the field of drug dosage effects
Metabolic Pathways
The Boltzmann Transport Equation is key in theoretical calculations of thermoelectric properties, both for electrons and phonons
Transport and Distribution
The Boltzmann Transport Equation is key in theoretical calculations of transport processes
Subcellular Localization
Studies have shown that differential subcellular localization can affect protein oligomerization and modulate signaling pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-fluoronaphthalene can be synthesized through a multi-step process One common method involves the bromination of 4-fluoronaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted naphthalene derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in methyl-substituted naphthalene derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-fluoronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug discovery.
Chemical Biology: The compound is utilized in the study of biochemical pathways and molecular interactions.
Comparison with Similar Compounds
1-(Bromomethyl)naphthalene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
4-Fluoronaphthalene: Lacks the bromomethyl group, making it less reactive towards nucleophilic substitution.
1-(Chloromethyl)-4-fluoronaphthalene: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.
Uniqueness: 1-(Bromomethyl)-4-fluoronaphthalene is unique due to the presence of both bromomethyl and fluorine substituents on the naphthalene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(bromomethyl)-4-fluoronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTIVILDAFJORJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508838 | |
Record name | 1-(Bromomethyl)-4-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6905-05-1 | |
Record name | 1-(Bromomethyl)-4-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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